Imidazo[1,5-a]pyrido[3,4-e]pyrazin-4(5H)-one
Description
Properties
IUPAC Name |
2,4,8,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O/c14-9-8-4-11-5-13(8)7-1-2-10-3-6(7)12-9/h1-5H,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFFGLQXDXIJRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1N3C=NC=C3C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10599011 | |
| Record name | Imidazo[1,5-a]pyrido[3,4-e]pyrazin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10599011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
240815-66-1 | |
| Record name | Imidazo[1,5-a]pyrido[3,4-e]pyrazin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10599011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,5-a]pyrido[3,4-e]pyrazin-4(5H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the formation of the heterocyclic core through the formation of carbon–hydrogen, carbon–carbon, and carbon–nitrogen bonds . Common reagents used in these reactions include aldehydes, amines, and nitriles under various catalytic conditions.
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may involve the use of continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,5-a]pyrido[3,4-e]pyrazin-4(5H)-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and transition metal catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products with high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield this compound oxides, while substitution reactions may produce various functionalized derivatives .
Scientific Research Applications
Anticancer Activity
Research has identified imidazo[1,5-a]pyrido[3,4-e]pyrazin-4(5H)-one derivatives as promising candidates for anticancer therapies. A study highlighted the synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives that demonstrated significant inhibitory effects on the growth of lung cancer cell lines A549 and H322. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the pyrazinone scaffold enhanced anticancer activity, suggesting a pathway for further optimization of these compounds for therapeutic use .
Neurological Disorders
The compound has been characterized as a selective phosphodiesterase 10A (PDE10A) inhibitor. PDE10A inhibitors have shown potential in treating schizophrenia by reversing MK-801 induced stereotypy and hyperactivity in animal models. This suggests that this compound could be utilized in developing treatments for neuropsychiatric conditions .
Synthetic Approaches
Recent advancements in synthetic methodologies have facilitated the production of this compound derivatives. Techniques such as one-pot synthesis and dehydrogenative coupling have been employed to create 1,3-disubstituted variants of the compound effectively .
Structure-Activity Relationship (SAR) Analysis
The SAR analysis conducted on various derivatives has revealed that specific substituents play a crucial role in enhancing biological activity. For instance, the presence of certain aryl groups has been linked to improved efficacy against cancer cell lines .
Evaluation of Anticancer Activity
A comprehensive study evaluated several derivatives of this compound against renal cell carcinoma (RCC) cell lines 786-O and A498. Compounds exhibited varying degrees of cytotoxicity, with some significantly reducing cell viability at concentrations as low as 10 μM. The results indicated that specific molecular modifications could enhance the anticancer profile of these compounds .
PDE10A Inhibition and Behavioral Studies
In vivo studies demonstrated that selected this compound derivatives could reverse behavioral changes induced by MK-801 in rats. This finding supports the hypothesis that PDE10A inhibition can mitigate symptoms associated with schizophrenia and other neuropsychiatric disorders .
Comparative Data Table
Mechanism of Action
The mechanism of action of imidazo[1,5-a]pyrido[3,4-e]pyrazin-4(5H)-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Imidazo[1,5-a]pyrido[3,4-e]pyrazin-4(5H)-one can be compared with other similar compounds, such as:
Imidazo[1,5-a]pyridine: Known for its luminescent properties and versatility in various applications.
Imidazo[1,2-a]pyrimidine: Recognized for its wide range of applications in medicinal chemistry and drug development.
Imidazo[1,5-a]indole: Noted for its significance in pharmaceutical drugs and biologically active natural products.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds .
Biological Activity
Imidazo[1,5-a]pyrido[3,4-e]pyrazin-4(5H)-one is a heterocyclic compound that has gained attention for its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a unique fused ring system that contributes to its biological activity. The compound's structure allows it to interact with various biological targets, making it a valuable scaffold in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with specific receptors:
- Inhibition of Phosphodiesterase 10 (PDE10) : This compound has been identified as an inhibitor of PDE10, which plays a critical role in the central nervous system. Inhibition of this enzyme has potential therapeutic implications for treating neurological disorders such as schizophrenia and cognitive deficits associated with psychosis .
- Interaction with Kinases : Research indicates that derivatives of this compound may exhibit ATP-competitive inhibition against various kinases, which are crucial in cancer signaling pathways. For instance, studies have shown promising anti-proliferative activity against cancer cell lines .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
| Activity | Target | IC50 Value (nM) | Reference |
|---|---|---|---|
| PDE10 Inhibition | Phosphodiesterase 10 | 50 | |
| Kinase Inhibition | Various kinases | 26 | |
| Antiviral Activity | SARS-CoV main protease | 21 | |
| Anticancer Activity | Cancer cell lines | 471 |
Case Studies
- Neurological Disorders : A study highlighted the efficacy of this compound derivatives in animal models of schizophrenia. The compounds demonstrated significant improvement in cognitive functions and reduced symptoms associated with the disorder by modulating neurotransmitter systems .
- Cancer Research : Another investigation focused on the anti-cancer properties of the compound. It was found that certain derivatives inhibited cell proliferation in various cancer types by targeting specific kinases involved in tumor growth .
Q & A
Q. What are the common synthetic methodologies for preparing Imidazo[1,5-a]pyrido[3,4-e]pyrazin-4(5H)-one derivatives?
Synthesis typically involves multi-step reactions, such as cyclocondensation of heterocyclic precursors. For example, hydrazine hydrate reacts with enamines under controlled conditions to form pyrazolo-pyrimidine scaffolds, with outcomes dependent on solvent choice and temperature . Key steps include:
- Reagent selection : Carbonyl compounds or phosphoryl chloride mixtures for arylidene or chloro derivatives .
- Condition optimization : Solvent polarity (e.g., acetic acid vs. THF) and reaction time (24–72 hours) to maximize yield .
- Purification : Column chromatography or recrystallization for isolating intermediates .
Analytical validation via TLC and NMR is critical to confirm structural integrity .
Q. How can researchers ensure purity and structural validation of synthesized compounds?
- Chromatography : Thin-layer chromatography (TLC) monitors reaction progress, while column chromatography isolates pure fractions .
- Spectroscopic techniques :
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., distinguishing imidazole vs. pyrazine protons) .
- Mass spectrometry : Confirms molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .
Q. What safety protocols are recommended for handling this compound in the lab?
- Hazard mitigation : Use fume hoods and PPE (gloves, goggles) due to risks of skin/eye irritation (H315, H319) and respiratory toxicity (H335) .
- Waste disposal : Neutralize acidic byproducts (e.g., trifluoroacetic acid salts) before disposal .
- Storage : Keep in anhydrous conditions at –20°C to prevent degradation .
Advanced Research Questions
Q. How can computational tools enhance the design of novel derivatives?
- Quantum chemical calculations : Predict reaction pathways (e.g., transition states in cyclocondensation) using software like Gaussian or ORCA .
- Molecular docking : Screen derivatives for binding affinity to target proteins (e.g., COVID-19 main protease) .
- Machine learning : Train models on reaction databases to optimize solvent/catalyst combinations .
Q. How do reaction conditions influence contradictory yield data in catalyst-dependent syntheses?
A catalyst screening study (Table 1) highlights the impact of variables:
| Catalyst (mol%) | Yield (%) |
|---|---|
| CeCl₃·7H₂O (30) | 75 |
| p-TsOH (30) | 70 |
| ZnCl₂ (30) | 32 |
Q. Key factors :
- Catalyst acidity : Brønsted acids (e.g., p-TsOH) outperform Lewis acids (ZnCl₂) in promoting cyclization .
- Concentration effects : CeCl₃·7H₂O shows plateaued yields above 30 mol%, suggesting saturation of active sites .
- Solvent compatibility : Polar aprotic solvents (DMF) enhance catalyst solubility vs. protic solvents (MeOH) .
Q. What strategies resolve discrepancies in biological activity data across studies?
- Dose-response assays : Standardize IC₅₀ measurements using cell lines (e.g., HepG2 for cytotoxicity) .
- Structural analogs : Compare substituent effects (e.g., ethyl vs. methyl groups on pyridine rings) to correlate activity with electronic properties .
- Meta-analysis : Aggregate data from antimicrobial studies to identify trends (e.g., triazole moieties enhancing antifungal activity) .
Q. How can heterogeneous reaction systems improve scalability?
- Membrane technologies : Separate intermediates via nanofiltration to reduce purification steps .
- Flow chemistry : Continuous reactors minimize side reactions (e.g., dimerization) observed in batch processes .
- Process control : Real-time pH and temperature monitoring via IoT sensors ensures reproducibility .
Methodological Tables
Q. Table 1. Catalyst Screening for Cyclization Reactions
| Entry | Catalyst | Loading (mol%) | Yield (%) |
|---|---|---|---|
| 1 | None | – | 0 |
| 6 | p-TsOH | 30 | 70 |
| 11 | CeCl₃·7H₂O | 30 | 75 |
Q. Table 2. Analytical Techniques for Structural Validation
| Technique | Application | Example Data Output |
|---|---|---|
| ¹H NMR | Proton environment mapping | δ 7.8–8.2 (imidazole protons) |
| X-ray | Stereochemical resolution | Crystallographic coordinates |
| HRMS | Molecular weight confirmation | [M+H]⁺ = 237.18 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
